BenchChemオンラインストアへようこそ!

gp120-IN-1

HIV-1 Entry Inhibitor gp120

gp120-IN-1 (compound 4e) is a 1,2,3,4-tetrahydropyrimidine derivative engineered to simultaneously engage two critical gp120 hotspots—the Phe43 cavity and the Arg59-Asp368 salt-bridge—providing mechanistic depth unattainable with single-site inhibitors. It delivers quantitative, assay-matched antiviral activity (IC50=2.2 µM against HIV-1 clade C 93IN101) and a proven selectivity index of 45.9 (CC50=100.90 µM in SUP-T1 cells). For HIV-1 entry studies demanding subtype-C-relevant pharmacology, reliable cytotoxicity benchmarking, and dual-epitope conformational probing, gp120-IN-1 is the structurally characterized, cell-active tool compound that avoids the allosteric artifacts of agonist-class gp120 binders.

Molecular Formula C15H18N2O4S
Molecular Weight 322.38
CAS No. 5948-75-4
Cat. No. B2769037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegp120-IN-1
CAS5948-75-4
Molecular FormulaC15H18N2O4S
Molecular Weight322.38
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)O)OC)C
InChIInChI=1S/C15H18N2O4S/c1-4-21-14(19)12-8(2)16-15(22)17-13(12)9-5-6-10(18)11(7-9)20-3/h5-7,13,18H,4H2,1-3H3,(H2,16,17,22)
InChIKeyPXLULCMFZZNMDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





gp120-IN-1 (CAS 5948-75-4) HIV-1 gp120 Inhibitor for Antiviral Research and Procurement


gp120-IN-1, also referred to as compound 4e, is a small-molecule inhibitor of the HIV-1 envelope glycoprotein gp120. It functions by blocking the gp120-mediated virus entry into host cells, a critical first step in the viral life cycle. The compound has a molecular weight of 322.38 g/mol and a molecular formula of C15H18N2O4S [1]. It is a member of the 1,2,3,4-tetrahydropyrimidine (THPM) class of derivatives [2] and has demonstrated anti-HIV-1 activity in cellular assays.

Why gp120-IN-1 (CAS 5948-75-4) is Not Interchangeable with Other HIV-1 Entry Inhibitors


The HIV-1 gp120-CD4 interaction is a complex protein-protein interface with distinct binding hotspots, and different inhibitor classes exhibit unique binding modes and antiviral profiles. A simple comparison of 'antiviral activity' is insufficient for procurement decisions. For example, early gp120 inhibitors like NBD-556, while targeting the same binding pocket, function as entry agonists that inadvertently trigger allosteric entry signals, which can limit their antiviral breadth and neutralization potency [1]. Conversely, attachment inhibitors like BMS-378806 operate with a different mechanism and a distinct potency and selectivity profile [2]. gp120-IN-1 (compound 4e) was specifically developed as part of a novel class of 1,2,3,4-tetrahydropyrimidine derivatives designed to target dual hotspots on gp120, a structural paradigm intended to enhance inhibition of the CD4-gp120 protein-protein interaction [3]. This mechanistic distinction means substituting one gp120 inhibitor for another without quantitative, assay-matched comparison can lead to unpredictable experimental outcomes.

Quantitative Differentiation of gp120-IN-1 (CAS 5948-75-4) Against Comparators


Direct Comparison of Antiviral Potency and Cytotoxicity in a Single Study

In the primary research study that identified gp120-IN-1 (compound 4e), its anti-HIV-1 activity and cytotoxicity were directly compared against other lead compounds from the same series. gp120-IN-1 exhibited an IC50 of 2.2 µM against HIV-1 and a CC50 of 100.90 µM in SUP-T1 cells, resulting in a selectivity index (CC50/IC50) of 45.9 [1]. This demonstrates a favorable therapeutic window compared to other potent antivirals where cytotoxicity is a concern.

HIV-1 Entry Inhibitor gp120 Antiviral

Comparative Antiviral Potency Against a gp120-CD4 Binding Inhibitor

When compared across studies, gp120-IN-1 (IC50 = 2.2 µM [1]) demonstrates a distinct potency profile against established gp120 inhibitors. For instance, NBD-556, a first-generation CD4-mimetic, inhibits gp120-CD4 binding with low micromolar activity but has been characterized as having limited viral neutralization breadth [2]. While a direct head-to-head comparison is not available in a single assay, the reported data suggests gp120-IN-1 offers a comparable or improved potency within the same micromolar range while belonging to a newer structural class designed to overcome the agonist limitations of early leads.

HIV-1 Entry Inhibitor gp120 Comparative Potency

Mechanistic Differentiation: Dual Hotspot Targeting vs. Single-Site Attachment Inhibitors

gp120-IN-1 belongs to a class of tetrahydropyrimidine derivatives that were rationally designed to target two distinct hotspots on gp120: the hydrophobic Phe43 cavity and the electrostatic Arg59-Asp368 interaction [1]. This dual-targeting mechanism is distinct from that of well-known attachment inhibitors like BMS-378806, which primarily function by competitively blocking the CD4 binding site [2]. While BMS-378806 exhibits significantly higher potency (IC50 ~100 nM) in biochemical assays [2], the dual-hotspot approach of gp120-IN-1 offers a novel structural paradigm for inhibiting the CD4-gp120 protein-protein interaction.

HIV-1 gp120 Entry Inhibitor Mechanism of Action

Recommended Research and Procurement Scenarios for gp120-IN-1 (CAS 5948-75-4)


In Vitro Antiviral Efficacy Studies Against HIV-1 Clade C

Researchers requiring a well-characterized, cell-active gp120 inhibitor for HIV-1 entry studies should consider gp120-IN-1. The compound has been quantitatively validated for antiviral activity (IC50 = 2.2 µM) against the clinically relevant HIV-1 clade C virus 93IN101 [1]. This makes it a suitable tool compound for experiments focused on subtype C viral entry mechanisms, which is critical as clade C is a major subtype in the global HIV pandemic.

Mechanistic Studies of HIV-1 Entry and gp120 Conformational Changes

Given its design as a dual-hotspot inhibitor targeting the Phe43 cavity and the Arg59-Asp368 interaction [1], gp120-IN-1 is an ideal tool for investigating the nuanced conformational dynamics of gp120 upon inhibitor binding. It enables researchers to study how blocking multiple, specific protein-protein interaction sites affects the exposure of the co-receptor binding site and the overall fusion process, providing insights not possible with single-site inhibitors.

Assessing Cytotoxicity and Selectivity in HIV-1 Lead Optimization

The compound provides a reliable benchmark for cytotoxicity and selectivity studies in the context of HIV-1 drug discovery. With a documented CC50 of 100.90 µM in SUP-T1 cells and a calculated selectivity index of 45.9 [1], gp120-IN-1 serves as a useful comparator when evaluating the therapeutic window and off-target cellular effects of novel gp120 inhibitors or related antiviral agents in similar cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for gp120-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.